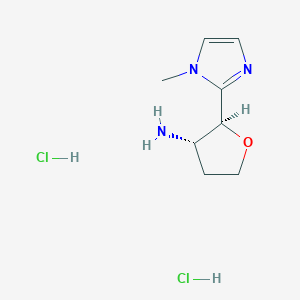
(2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride is not fully understood. However, it is thought to act by modulating the activity of certain receptors and intracellular signaling pathways, which can lead to changes in cellular function and behavior.
Biochemical and Physiological Effects:
((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride has been shown to have a range of biochemical and physiological effects, depending on the specific application. In neuroscience, it has been found to modulate the activity of the GABA-A receptor, which can lead to changes in anxiety and sleep. In cancer research, it has been shown to inhibit the growth of certain cancer cell lines, potentially through the modulation of intracellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride in lab experiments is its potential to modulate the activity of specific receptors and intracellular signaling pathways. This can provide insights into the underlying mechanisms of various cellular processes and potentially lead to the development of novel therapeutics. However, one limitation is that the mechanism of action is not fully understood, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for the study of ((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride. One direction is to further investigate its potential applications in neuroscience, cancer research, and drug discovery. Another direction is to elucidate the mechanism of action and identify specific targets and pathways that are modulated by the compound. Additionally, there is potential for the development of novel therapeutics based on ((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride and related compounds.
Métodos De Síntesis
The synthesis of ((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride involves the reaction of 2,3-epoxy-1-propanol with 1-methyl-1H-imidazole in the presence of a strong acid catalyst. The resulting product is then purified by recrystallization to obtain the dihydrochloride salt.
Aplicaciones Científicas De Investigación
((2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, it has been shown to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor, which is involved in the regulation of anxiety and sleep. In cancer research, it has been found to inhibit the growth of certain cancer cell lines, potentially through the modulation of intracellular signaling pathways. In drug discovery, it has been used as a starting point for the development of novel therapeutics.
Propiedades
IUPAC Name |
(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-4-3-10-8(11)7-6(9)2-5-12-7;;/h3-4,6-7H,2,5,9H2,1H3;2*1H/t6-,7-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNWDBKJTWJJSL-JFYKYWLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCO2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2[C@H](CCO2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2400952.png)
![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2400953.png)

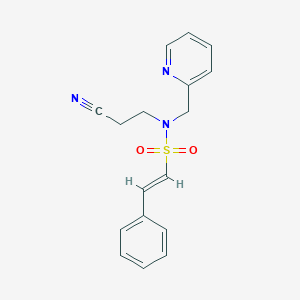
![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B2400958.png)

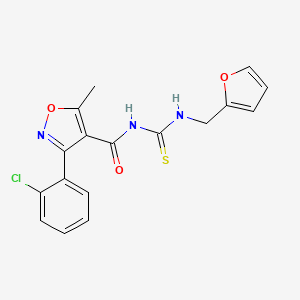
![6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2400966.png)
![3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2400968.png)
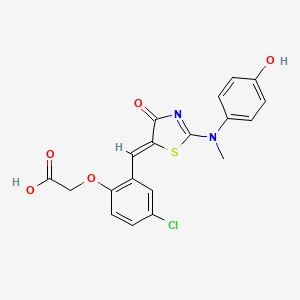
![N,N-diethyl-4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2400971.png)

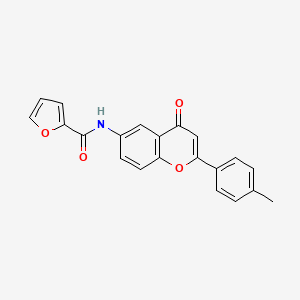
![2-[(E,4Z)-4-(3-ethyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]propanedinitrile](/img/structure/B2400974.png)